molecular formula C16H25N B1213017 Muscopyridine CAS No. 501-08-6

Muscopyridine

Cat. No. B1213017
CAS RN: 501-08-6
M. Wt: 231.38 g/mol
InChI Key: IMNKABOILQOFDL-CQSZACIVSA-N
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Description

Muscopyridine is an unusual metapyridinophane . It is found in nature with a small amount of muscopyridine, which completes the animalistic character of musk . Muscopyridine was originally isolated from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl .


Synthesis Analysis

Muscopyridine was originally isolated by Prelog et al. from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl . The filtered aqueous solutions were made alkali with KOH and extracted with ether . Distilling off the ether leaves a residue and oil . Distillation of the oil yields 0.75 g of muscopyridine (~0.04% of the crude musk) . Convergent total synthesis of muscopyridine has been achieved in its enantiomerically natural form by ring closing metathesis strategy .


Molecular Structure Analysis

The molecular formula of Muscopyridine is C16H25N . The molecular weight is 231.381 g/mol . The InChIKey is IMNKABOILQOFDL-UHFFFAOYAT .


Chemical Reactions Analysis

Muscopyridine was originally isolated by Prelog et al. from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl . The filtered aqueous solutions were made alkali with KOH and extracted with ether . Distilling off the ether leaves a residue and oil . Distillation of the oil yields 0.75 g of muscopyridine (~0.04% of the crude musk) .


Physical And Chemical Properties Analysis

The refractive index of Muscopyridine is 1.5206 . The density is 0.9669 . The optical rotation is +13.3° . The boiling point is 138-143°C (2.2 mmHg) .

Scientific Research Applications

Chemical Composition and Synthesis

  • Muscopyridine is identified as a minor component in the secretion from the ventral glands of male musk deer, often found in musk-containing medicinal products. The primary active ingredient in these secretions is typically muscone, with muscopyridine present in smaller amounts. Such secretions are utilized in traditional Chinese medicine for various treatments including detoxification, fever, inflammation, and pain relief (Lin, Chang, & Huang, 2004).
  • The synthetic process for muscopyridine has been explored, with a highly efficient total synthesis method developed. This method involves a 12-step process with an overall yield of 40%. A key feature of this synthesis is the intramolecular [4+2] cycloaddition of bisketene, leading to the formation of pyridine derivatives (Suwa, Morie, Suzuki, Ikeda, & Sato, 2008).
  • Another approach to synthesizing muscopyridine analogues has been explored using a ring-expansion reaction of cyclic β-keto ester via conjugate addition to alkynyl imine. This method also involves subsequent steps like deprotection and pyridine formation, leading to the successful creation of muscopyridine analogues (Hachiya et al., 2015).

Pharmacological Effects

  • Muscone, closely related to muscopyridine, has been studied for its beneficial effects on cardiac remodeling in a mouse model of myocardial infarction. These studies have shown that muscone can improve cardiac function and exercise tolerance, reduce myocardial fibrosis and inflammation, and decrease myocardial apoptosis. This suggests potential therapeutic benefits for conditions like myocardial ischemia and heart diseases (Wang et al., 2014).
  • In-depth pharmacological research has indicated that muscone, and potentially related compounds like muscopyridine, have a wide range of health benefits. These include antitumor, anti-dementia, anti-cerebral ischemia effects, and benefits in ischemic heart disease and diabetic peripheral neuropathy. Muscone's effectiveness is attributed to its ability to promote cell proliferation and angiogenesis, alleviate apoptosis and inflammation, and modulate immunoreaction (Wang et al., 2020).

Safety And Hazards

The safety data sheet for Muscopyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Future Directions

In future research, more in vivo experiments and clinical studies are encouraged to fully explain the pharmacological effects and toxicity of musk, and more comprehensive methods are needed to evaluate and control the quality of musk .

properties

IUPAC Name

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKABOILQOFDL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCC2=NC(=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964514
Record name 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muscopyridine

CAS RN

501-08-6
Record name Muscopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
K Biemann, G Büchi, BH Walker - Journal of the American …, 1957 - ACS Publications
… the melting point of muscopyridine picrolonate. … muscopyridine (CieHzsN) is not fortuitous but due to a biogenetic relationship. Before discussing a possible biogenesis of muscopyridine …
Number of citations: 115 pubs.acs.org
A Fürstner, A Leitner - Angewandte Chemie International …, 2003 - Wiley Online Library
The integration of various metal-catalyzed reactions into a one-pot processes opens an unprecedentedly short and efficient route to the odoriferous alkaloid (R)-(+)-muscopyridine. …
Number of citations: 265 onlinelibrary.wiley.com
T Hiyama, M Shinoda, H Saimoto… - Bulletin of the Chemical …, 1981 - journal.csj.jp
… Synthesis of dl-Muscopyridine. With the dienone 46 in hand, we planned to synthesize dl-muscopyridine (55).**) A logical precursor of 55 should be 7-methyl1,5-…
Number of citations: 47 www.journal.csj.jp
K Suwa, Y Morie, Y Suzuki, K Ikeda, M Sato - Tetrahedron Letters, 2008 - Elsevier
A highly efficient total synthesis of (R)-(+)-muscopyridine 1 has been accomplished in 12 steps with 40% overall yield. A highlight of the synthesis is the intramolecular [4+2] …
Number of citations: 11 www.sciencedirect.com
H Saimoto, T Hiyama, H Nozaki - Tetrahedron Letters, 1980 - Elsevier
… Synthesis of muscopyridine analogue 2 having a 4-methyl group at a pyridine ring was also reported (Scheme 1).4 (R)-(+)-1 Muscopyridine analogues having a different nitrogen …
Number of citations: 18 www.sciencedirect.com
P Dubs, R Stüssi - Journal of the Chemical Society, Chemical …, 1976 - pubs.rsc.org
Novel synthesis of a [10](2,6)pyridinophane, a structural isomer of muscopyridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C3976001021A …
Number of citations: 12 pubs.rsc.org
I Hachiya, N Kugisaki, R Agata, H Matsumoto… - Tetrahedron, 2015 - Elsevier
Synthesis of (±)-muscopyridine analogue was accomplished via the bicyclo-2-pyridone as a key intermediate, which was synthesized using ring-expansion reaction of the cyclic β-keto …
Number of citations: 6 www.sciencedirect.com
H Hagiwara, T Katsumi, VP Kamat, T Hoshi… - The Journal of Organic …, 2000 - cir.nii.ac.jp
Application of Ring Closing Metathesis to the First Total Synthesis of (R)-(+)-Muscopyridine: Determination of Absolute Stereochemistry | CiNii Research … Application of Ring Closing …
Number of citations: 34 cir.nii.ac.jp
K Uchimoto, K Utimoto, S Kato, M Tanaka, Y Hoshino… - Heterocycles, 1982 - cir.nii.ac.jp
Synthesis of Naturally Occurring (R)-(+)-Muscopyridine | CiNii Research … Synthesis of Naturally Occurring (R)-(+)-Muscopyridine …
Number of citations: 16 cir.nii.ac.jp
Y De-Quan, BC Das - Planta medica, 1983 - thieme-connect.com
… B along with muscopyridine in musk is not surprising since their formation may be visualized as, say, an in vivo counterpart of the thermal rearrangement of muscopyridine N-oxide. …
Number of citations: 26 www.thieme-connect.com

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